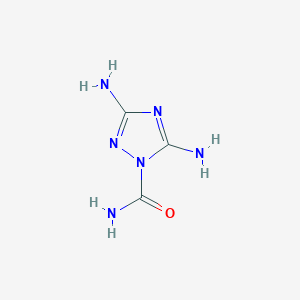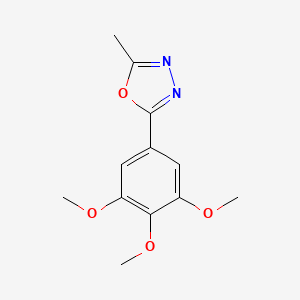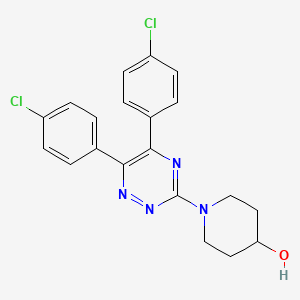
3,5-Diamino-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide is a chemical compound with the molecular formula C2H5N5O. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of 3,5-diamino-1,2,4-triazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide under high pressure and temperature conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of 3,5-diamino-1H-1,2,4-triazole-1-carboxamide often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 3,5-diamino-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
DNA Synthesis Inhibition: The compound inhibits DNA synthesis by interfering with the replication machinery, preventing cell proliferation.
Antitumor Activity: It exerts antitumor effects by modulating epigenetic pathways, leading to the suppression of tumor growth.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidative reactions and corrosion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diamino-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the carboxamide group.
3,5-Dinitro-1,2,4-triazole: Another derivative with nitro groups, known for its energetic properties.
3,5-Diamino-1,2,4-triazole-1-carboxylic acid: Similar to the carboxamide derivative but with a carboxylic acid group instead.
Uniqueness
3,5-Diamino-1H-1,2,4-triazole-1-carboxamide is unique due to its combination of amino and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91986-48-0 |
|---|---|
Molekularformel |
C3H6N6O |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
3,5-diamino-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H6N6O/c4-1-7-2(5)9(8-1)3(6)10/h(H2,6,10)(H4,4,5,7,8) |
InChI-Schlüssel |
SKZGQKLHRNIFOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN(C(=N1)N)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)






![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)


![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)

![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)

